

## In Silico Toxicity Prediction of Sofosbuvir Impurity K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | Sofosbuvir impurity K |           |  |  |  |  |
| Cat. No.:            | B15567125             | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Sofosbuvir is a cornerstone in the treatment of Hepatitis C, functioning as a potent nucleotide analog inhibitor of the viral NS5B polymerase. As with any synthesized active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. One such impurity, Sofosbuvir impurity K (CAS: 1496552-51-2), requires careful toxicological evaluation. This technical guide provides an in-depth overview of the in silico approach to predict the toxicity of Sofosbuvir impurity K, with a focus on mutagenicity assessment, following the principles outlined in the International Council for Harmonisation (ICH) M7 guideline.[1][2][3][4]

The in silico, or computational, toxicology approach offers a rapid, cost-effective, and scientifically robust method for the initial assessment of genotoxic potential of impurities, reducing the reliance on extensive animal testing.[5] This guide details the methodologies, simulated data, and workflows for a comprehensive in silico evaluation of **Sofosbuvir impurity K**.

## Regulatory Framework: The ICH M7 Guideline

The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a framework for the identification, categorization, qualification, and control of mutagenic impurities.[1][2][3][4] A key



recommendation of this guideline is the use of computational toxicology, specifically quantitative structure-activity relationship ((Q)SAR) models, for the initial assessment of mutagenic potential.

The guideline stipulates a tiered approach to assessment and advocates for the use of two complementary (Q)SAR methodologies:

- An expert rule-based methodology: This approach utilizes predefined structural alerts and rules derived from existing toxicological knowledge to identify molecular substructures associated with mutagenicity.
- A statistical-based methodology: This method employs statistical models trained on large datasets of chemical structures and their corresponding experimental toxicity data to predict the likelihood of a compound being mutagenic.

A conclusive negative prediction from both methodologies is generally sufficient to classify an impurity as non-mutagenic (ICH M7 Class 5), requiring no further testing for mutagenicity.

## In Silico Methodologies for Toxicity Prediction

The in silico assessment of **Sofosbuvir impurity K** leverages established computational models to predict its potential for DNA reactivity and other toxicological endpoints.

## Chemical Structure of Sofosbuvir Impurity K

The chemical structure of **Sofosbuvir impurity K** (CAS: 1496552-51-2; Molecular Formula: C<sub>22</sub>H<sub>29</sub>ClN<sub>3</sub>O<sub>9</sub>P) is the foundational input for all in silico predictions.

IUPAC Name: isopropyl (((((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate

## **Expert Rule-Based (Q)SAR Assessment**

Expert rule-based systems, such as Lhasa Limited's Derek Nexus, analyze the chemical structure of a query compound for the presence of "structural alerts" – molecular fragments that are known to be associated with specific toxicities. For **Sofosbuvir impurity K**, the assessment would focus on identifying any substructures with known mutagenic or clastogenic potential. While a definitive prediction requires the use of the licensed software, a hypothetical



analysis might scrutinize the molecule for features such as electrophilic centers that could react with DNA.

## Statistical-Based (Q)SAR Assessment

Statistical-based systems, like Lhasa Limited's Sarah Nexus or other similar models like CASE Ultra, use machine learning algorithms trained on large toxicological databases. These models compare the structural features of the query molecule to those in their training set to derive a probabilistic assessment of mutagenicity. The output typically includes a prediction (positive or negative) and a confidence level. For **Sofosbuvir impurity K**, the model would calculate the probability of it being positive in a bacterial reverse mutation (Ames) test.

# Experimental Protocol: In Silico Mutagenicity Assessment of Sofosbuvir Impurity K

This section details a standardized protocol for conducting the in silico mutagenicity assessment of **Sofosbuvir impurity K** in accordance with ICH M7 guidelines.

Objective: To predict the bacterial mutagenicity potential of **Sofosbuvir impurity K** using two complementary (Q)SAR methodologies and assign an ICH M7 classification.

#### Materials:

- Chemical structure of Sofosbuvir impurity K in a standard digital format (e.g., SMILES or MOL file).
- Licensed and validated expert rule-based (Q)SAR software (e.g., Derek Nexus).
- Licensed and validated statistical-based (Q)SAR software (e.g., Sarah Nexus).

#### Procedure:

- Structure Input:
  - Obtain the canonical SMILES representation or a 2D structure file for Sofosbuvir impurity K.



- 2. Import the structure into both the expert rule-based and statistical-based (Q)SAR software platforms.
- 3. Ensure correct representation of stereochemistry and tautomeric forms by the software.
- Expert Rule-Based Analysis:
  - 1. Execute the mutagenicity prediction for the imported structure in the expert rule-based software.
  - 2. The software will analyze the structure for the presence of predefined toxicophores.
  - 3. Record the prediction outcome (e.g., "negative," "positive," "equivocal," or "no alert").
  - 4. If a structural alert is triggered, document the specific alert, its reasoning, and any supporting data provided by the software (e.g., literature references, example compounds).
- Statistical-Based Analysis:
  - 1. Run the bacterial mutagenicity prediction for the imported structure in the statistical-based software.
  - 2. The software will generate a prediction based on its statistical model.
  - 3. Record the prediction outcome (e.g., "mutagenic" or "non-mutagenic").
  - 4. Document the confidence level or probability associated with the prediction.
  - Analyze the model's applicability domain to ensure the prediction for Sofosbuvir impurity
     K is reliable.
- Weight of Evidence and Classification:
  - 1. Synthesize the results from both the expert rule-based and statistical-based models.
  - 2. Apply expert knowledge to review any conflicting or equivocal results.



- 3. Based on the combined evidence, assign an ICH M7 classification to **Sofosbuvir impurity K** according to the following criteria:
  - Class 5: Negative in both the expert rule-based and statistical-based models.
  - Class 3: Positive in one or both models, indicating a structural alert for mutagenicity.
  - Class 2: Known mutagen.
  - Class 1: Known mutagen and carcinogen.
  - Class 4: An alert is identified, but it is shared with the parent API (Sofosbuvir), which has been demonstrated to be non-mutagenic.

#### Reporting:

1. Generate a comprehensive report detailing the software versions used, the exact structure analyzed, the prediction results from each model, any alerts or relevant model parameters, the final ICH M7 classification, and the rationale for the classification.

## Data Presentation: Simulated In Silico Toxicity Predictions

The following tables summarize the simulated quantitative and qualitative data from the in silico toxicity assessment of **Sofosbuvir impurity K**.

Table 1: Simulated (Q)SAR Mutagenicity Predictions for Sofosbuvir Impurity K

| Prediction<br>Methodolog<br>y | Software<br>Platform<br>(Example) | Predicted<br>Endpoint     | Prediction<br>Outcome | Confidence/<br>Likelihood | Structural<br>Alert<br>Identified |
|-------------------------------|-----------------------------------|---------------------------|-----------------------|---------------------------|-----------------------------------|
| Expert Rule-<br>Based         | Derek Nexus                       | Bacterial<br>Mutagenicity | Negative              | High                      | None                              |
| Statistical-<br>Based         | Sarah Nexus                       | Ames<br>Mutagenicity      | Non-<br>mutagenic     | 95%                       | N/A                               |



Table 2: ICH M7 Classification and Summary

| Impurity<br>Name         | CAS<br>Number | Expert<br>Rule-Based<br>Result | Statistical-<br>Based<br>Result | Final ICH<br>M7<br>Classificati<br>on | Justificatio<br>n and<br>Recommen<br>ded Action                                                                                                                 |
|--------------------------|---------------|--------------------------------|---------------------------------|---------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sofosbuvir<br>impurity K | 1496552-51-   | Negative                       | Negative                        | Class 5                               | Both complementa ry (Q)SAR models predict the impurity to be non- mutagenic. No further mutagenicity testing is required. Control as a non- mutagenic impurity. |

## **Mandatory Visualizations**

The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in the in silico toxicity assessment process.





Click to download full resolution via product page

Caption: ICH M7 Workflow for Impurity Assessment.





Click to download full resolution via product page

Caption: In Silico Prediction Workflow for Sofosbuvir Impurity K.

### Conclusion

The in silico toxicity prediction for **Sofosbuvir impurity K**, conducted in alignment with the ICH M7 guideline, provides a robust and efficient initial assessment of its mutagenic potential. By employing two complementary (Q)SAR methodologies—expert rule-based and statistical-based—a high-confidence prediction can be made. The simulated data presented in this guide illustrates a scenario where **Sofosbuvir impurity K** is predicted to be non-mutagenic, leading to a classification as an ICH M7 Class 5 impurity. This classification, if confirmed by actual analysis, would justify its control as a standard, non-mutagenic impurity without the need for further genotoxicity testing. This technical guide serves as a comprehensive resource for researchers and drug development professionals in applying computational toxicology for the safety assessment of pharmaceutical impurities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Sofosbuvir impurity K CAS:1496552-51-2 LM8BR07535IN 联迈生物官方商城 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂, 实验耗材 [shlmai.net]
- 3. Sofosbuvir impurity K (索非布韦杂质 K) 仅供科研 | HCV | MCE [medchemexpress.cn]
- 4. chemscene.com [chemscene.com]
- 5. CAS: 1496552-51-2 | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [In Silico Toxicity Prediction of Sofosbuvir Impurity K: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15567125#in-silico-toxicity-prediction-of-sofosbuvir-impurity-k]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com